6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine
CAS No.: 88609-33-0
Cat. No.: VC15934630
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88609-33-0 |
|---|---|
| Molecular Formula | C14H17N3O |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 6-methoxy-8-pyrrolidin-1-ylquinolin-7-amine |
| Standard InChI | InChI=1S/C14H17N3O/c1-18-11-9-10-5-4-6-16-13(10)14(12(11)15)17-7-2-3-8-17/h4-6,9H,2-3,7-8,15H2,1H3 |
| Standard InChI Key | SUDNZAWMEPVPRT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCC3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core of 6-methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:
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Methoxy group (-OCH): Positioned at C6, this electron-donating group enhances lipophilicity and influences DNA intercalation potential .
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Pyrrolidine ring: A five-membered saturated heterocycle at C8, contributing to conformational rigidity and improved bioavailability .
The IUPAC name is 6-methoxy-8-pyrrolidin-1-ylquinolin-7-amine, with a standardized InChI key of SUDNZAWMEPVPRT-UHFFFAOYSA-N.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| Calculated LogP | 3.06 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 2/3 |
| Topological Polar Surface Area | 42.15 Ų |
The compound’s solubility profile favors organic solvents such as DMSO and methanol, with limited aqueous solubility .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis typically involves multi-step reactions starting from precursor quinoline derivatives. A common pathway includes:
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Skraup Reaction: Formation of the quinoline core using glycerol and nitroaniline derivatives under acidic conditions .
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Nucleophilic Substitution: Introduction of the pyrrolidine moiety via reaction with pyrrolidine under basic conditions.
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Reductive Amination: Installation of the C7 amine group using reducing agents like SnCl .
Key intermediates include 6-methoxy-8-nitroquinoline, which is subsequently reduced to the amine .
Structural Optimization
Modifications to the quinoline scaffold have been explored to enhance activity:
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C6 Methoxy Group: Replacement with hydroxyl or piperazine groups alters cytotoxicity profiles .
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C8 Pyrrolidine: Substitution with larger heterocycles (e.g., piperidine) reduces P-glycoprotein affinity .
Biological Activity and Mechanisms
Anticancer Efficacy
6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine demonstrates potent antiproliferative activity against multiple cancer cell lines:
These values surpass those of camptothecin, a topoisomerase I inhibitor .
Mechanism of Action
The compound’s anticancer effects involve:
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Topoisomerase Inhibition: Dual inhibition of topoisomerase I and II, leading to DNA strand breaks .
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Apoptosis Induction: Activation of caspase-3/7 and phosphorylation of histone H2AX (γ-H2AX), markers of DNA damage .
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Multidrug Resistance Reversal: P-glycoprotein inhibition prevents efflux of chemotherapeutic agents, sensitizing resistant cells .
Comparative Analysis with Related Compounds
8-Amino-6-methoxyquinoline (CAS 90-52-8)
This simpler analog lacks the pyrrolidine ring, resulting in reduced logP (1.57 vs. 3.06) and weaker topoisomerase inhibition .
7-Amino-6-chloroisoquinoline-5,8-dione (CAS 192630-52-7)
The chlorinated isoquinoline dione exhibits distinct redox properties, favoring reactive oxygen species generation over DNA intercalation .
| Compound | Topo I IC (μM) | LogP |
|---|---|---|
| 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine | 0.12 | 3.06 |
| 8-Amino-6-methoxyquinoline | 2.45 | 1.57 |
| 7-Amino-6-chloroisoquinoline-5,8-dione | N/A | 1.57 |
Recent Research Developments
Survivin Inhibition
Structural analogs like UC-112 (5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol) demonstrate that pyrrolidine-containing quinolines degrade survivin, an apoptosis inhibitor overexpressed in cancers . 6-Methoxy-8-(pyrrolidin-1-yl)quinolin-7-amine’s tertiary amine aligns with this pharmacophore, suggesting similar potential .
Hybrid Derivatives
Ugi-azide reactions have yielded tetrazole-quinoline hybrids, improving water solubility while retaining anticancer activity . For example, ethyl-linked tetrazole derivatives show IC values <1 μM in breast cancer models .
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